2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol

Catalog No.
S13780457
CAS No.
M.F
C8H12F4O
M. Wt
200.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol

Product Name

2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol

IUPAC Name

2-(2,2,3,3-tetrafluoropropyl)cyclopentan-1-ol

Molecular Formula

C8H12F4O

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H12F4O/c9-7(10)8(11,12)4-5-2-1-3-6(5)13/h5-7,13H,1-4H2

InChI Key

UFBJVBKLHOZSJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC(C(F)F)(F)F

2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentanol ring substituted with a tetrafluoropropyl group. The molecular formula for this compound is C8H12F4O, indicating the presence of four fluorine atoms, which significantly influence its chemical properties. The compound's structure consists of a cyclopentane ring with a hydroxyl (–OH) group and a tetrafluoropropyl side chain, contributing to its potential applications in various fields, including materials science and pharmaceuticals.

The chemical reactivity of 2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol can be attributed to its functional groups. The hydroxyl group can participate in typical alcohol reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Dehydration: Losing water to form alkenes under acidic conditions.
  • Oxidation: Converting the alcohol to a carbonyl compound (aldehyde or ketone).

Additionally, the presence of fluorine atoms may enhance the compound's stability against nucleophilic attacks due to the electronegative nature of fluorine.

The synthesis of 2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol can be achieved through several methods:

  • Nucleophilic Substitution: Starting from cyclopentanone or cyclopentanol and reacting it with a suitable fluorinated reagent like 2,2,3,3-tetrafluoropropyl bromide or iodide.
  • Reduction Reactions: Using reducing agents on corresponding carbonyl precursors to yield the alcohol.
  • Fluorination Techniques: Employing methods such as electrophilic fluorination or using fluorinating agents like sulfur tetrafluoride or xenon difluoride.

These methods allow for the introduction of the tetrafluoropropyl group while maintaining the integrity of the cyclopentanol structure.

2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Materials Science: In the development of hydrophobic coatings and water-repellent materials due to its fluorinated nature.
  • Agriculture: Potentially used in agrochemical formulations for enhancing product efficacy.

The unique properties imparted by the fluorinated group make it suitable for specialized applications where conventional alcohols may not perform adequately.

Interaction studies involving 2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol are essential for understanding its behavior in biological systems and material applications. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets or surfaces.
  • Compatibility: Assessing interactions with other chemical entities in formulations to ensure stability and effectiveness.
  • Toxicity Profiles: Evaluating potential toxicity against various cell lines or organisms to determine safety for use in pharmaceuticals or consumer products.

Such studies are crucial for advancing its application in real-world scenarios.

Several compounds share structural similarities with 2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydroxycyclopentanolCyclopentanol structure with hydroxyl groupNon-fluorinated; serves as a baseline comparison
1-HydroxyperfluorohexanePerfluoroalkane with hydroxyl groupFully fluorinated; exhibits different physical properties
1-(Trifluoromethyl)cyclohexanolCyclohexanol with trifluoromethyl substitutionLess fluorinated; may have different reactivity
4-(Trifluoromethyl)phenolPhenolic structure with trifluoromethyl groupAromatic system; different solubility characteristics

The uniqueness of 2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol lies in its combination of a cyclopentanol framework and multiple fluorine substituents which can enhance hydrophobicity and modify interaction profiles compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical properties not found in non-fluorinated analogs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

200.08242765 g/mol

Monoisotopic Mass

200.08242765 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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